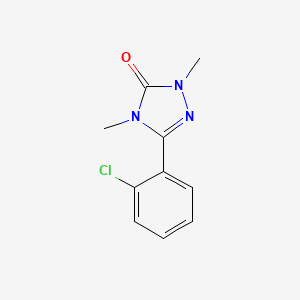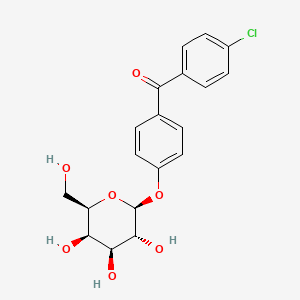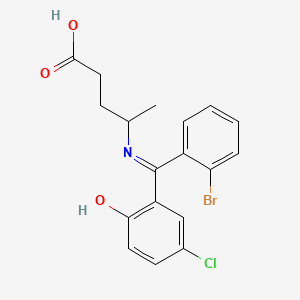
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid is a complex organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-bromobenzaldehyde and 5-chloro-2-hydroxybenzaldehyde, followed by the addition of an amino acid derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylboronic acid
- 5-Chloro-2-hydroxybenzaldehyde
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
104775-24-8 |
|---|---|
Molecular Formula |
C18H17BrClNO3 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
4-[[(2-bromophenyl)-(5-chloro-2-hydroxyphenyl)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C18H17BrClNO3/c1-11(6-9-17(23)24)21-18(13-4-2-3-5-15(13)19)14-10-12(20)7-8-16(14)22/h2-5,7-8,10-11,22H,6,9H2,1H3,(H,23,24) |
InChI Key |
ZIQSVKSTKQSSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)N=C(C1=CC=CC=C1Br)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


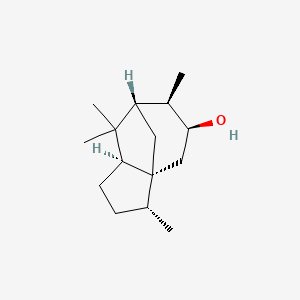
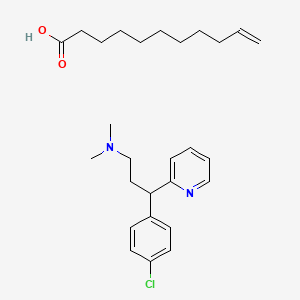

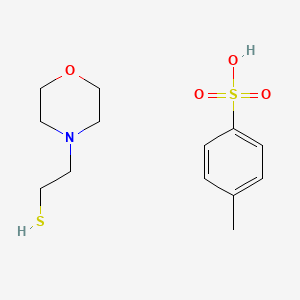
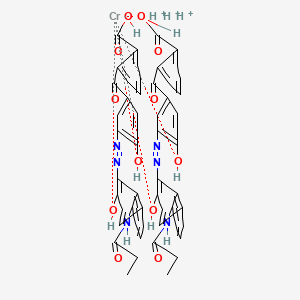

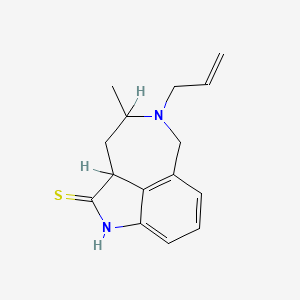
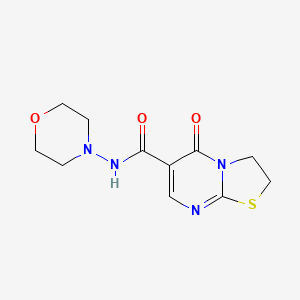
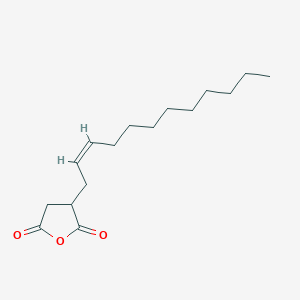
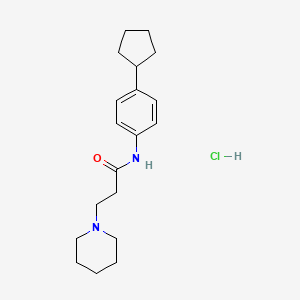
![9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12731637.png)
